4-Deoxy-4-fluoromuscarine iodide
Description
4-Deoxy-4-fluoromuscarine iodide is one of four stereoisomers of the quaternary ammonium compound [(4-fluoro-5-methyl-tetrahydrofuran-2-yl)methyl]trimethylammonium iodide. These isomers were synthesized enantiomerically and diastereomerically pure from (S)-(-)-methyl 4-methylphenyl sulfoxide, ethyl fluoroacetate, and allyl bromide via a multi-step process . The absolute configurations of the isomers were determined using ¹H NMR analyses, which provided insights into their stereochemical relationships .
Structurally, this compound belongs to the muscarine family, characterized by a tetrahydrofuran ring system substituted with a fluorinated methyl group and a quaternary ammonium moiety. The introduction of fluorine at the 4-position replaces a hydroxyl group (deoxy modification), altering the compound’s electronic and steric properties compared to natural muscarine . Pharmacological evaluations of these isomers have been documented in studies focusing on receptor binding and antibacterial activities .
Properties
CAS No. |
132113-37-2 |
|---|---|
Molecular Formula |
C9H19FINO |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
[(2S,4R,5S)-4-fluoro-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H19FNO.HI/c1-7-9(10)5-8(12-7)6-11(2,3)4;/h7-9H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 |
InChI Key |
LOQSODOOUZMOJP-CTERPIQNSA-M |
SMILES |
CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)F.[I-] |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |
Synonyms |
4-deoxy-4-fluoromuscarine 4-deoxy-4-fluoromuscarine iodide 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha,4beta,5beta))-isomer 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha-4alpha,5alpha))-isomer 4-deoxy-4-fluoromuscarine, (2S(-)-(2alpha,4alpha,5alpha))-isomer DFM iodide, (2R(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2R(-)-(2alpha,4beta,5beta))- DFM iodide, (2S(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2S(-)-(2alpha,4beta,5alpha))- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Muscarine Family
The primary structural analogues of 4-deoxy-4-fluoromuscarine iodide include:
| Compound | Substituent at C4 | Functional Groups | Key Features |
|---|---|---|---|
| Natural Muscarine | -OH | Tertiary amine, tetrahydrofuran | Binds muscarinic acetylcholine receptors (mAChRs) with high affinity |
| 4-Deoxy-muscarine | -H | Deoxy modification | Reduced polarity; lower receptor affinity |
| 4-Fluoromuscarine | -F | Fluorine substitution | Enhanced metabolic stability; altered receptor interactions |
| 4-Deoxy-4-fluoromuscarine | -F (deoxy) | Fluorine + deoxy | Combines steric and electronic effects |
Key Observations :
Pharmacological Activity Comparison
For example:
Insights :
- The antibacterial activity of this compound is distinct from natural muscarine, which lacks antimicrobial effects. This suggests that fluorination and quaternary ammonium groups contribute to antibacterial properties .
- Compared to dimethylsulphonium iodide (a structurally unrelated compound with potent activity against S. aureus), fluoromuscarine derivatives may exhibit different mechanisms of action due to their receptor-targeting moieties .
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